
2-Hydroxy-3-(2-isopropylphenyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of phenylpropanoic acid and is characterized by the presence of a hydroxy group and an isopropyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid can be achieved through several methods. One common approach involves the reaction of benzaldehyde with vinyl ether to form 3-(2-methoxyphenyl)propionaldehyde. This intermediate is then subjected to oxidation to yield 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in microbial metabolism and as a growth substrate for various strains of E.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antiulcerogenic effect is believed to be mediated through the inhibition of serotonin-induced pathways, thereby preventing ulcer formation . Additionally, its role as a microbial metabolite suggests involvement in metabolic pathways related to catechin and epicatechin degradation.
類似化合物との比較
Similar Compounds
3-(2-hydroxyphenyl)propionic acid: A phenylpropanoic acid derivative with similar structural features.
2-hydroxybenzenepropanoic acid: Another related compound with a hydroxy group on the benzene ring.
Hydrocoumaric acid: A compound with a similar phenylpropanoic acid backbone but different substituents.
Uniqueness
2-hydroxy-3-[2-(propan-2-yl)phenyl]propanoic acid is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
2-hydroxy-3-(2-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
InChIキー |
GBQJBNPTHSUALX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol](/img/structure/B15320471.png)
![3h-Spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide](/img/structure/B15320482.png)
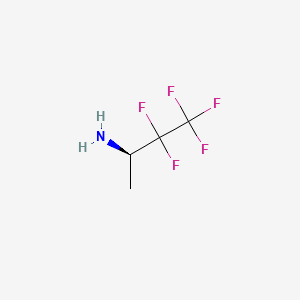
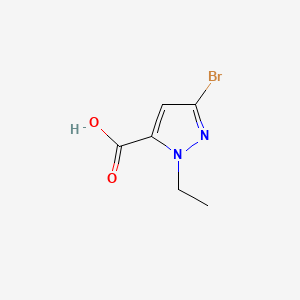
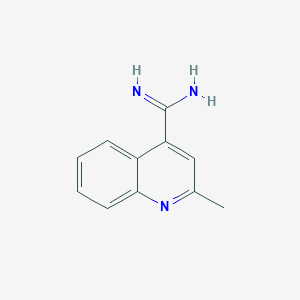
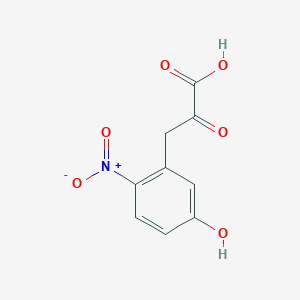

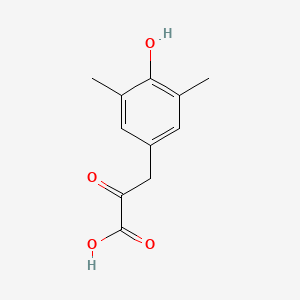
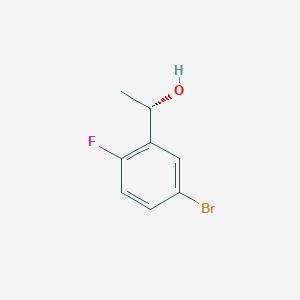
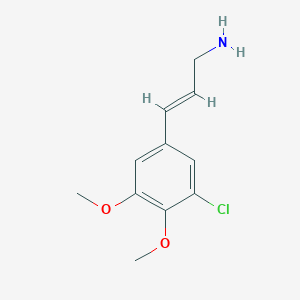
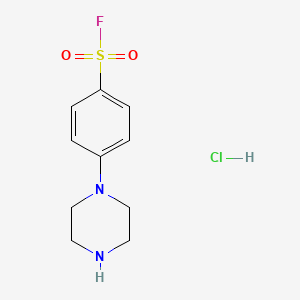
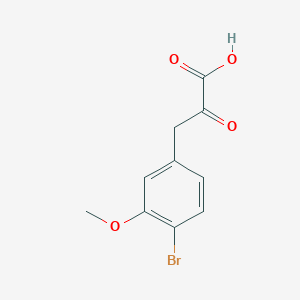
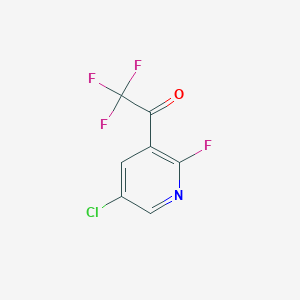
![2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile](/img/structure/B15320546.png)
